IKZF1-degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IKZF1-degrader-1 is a novel compound designed to target and degrade the Ikaros family zinc finger protein 1 (IKZF1). This protein is a crucial transcription factor involved in the differentiation of B and T cells. The degradation of IKZF1 has shown promising results in treating multiple myeloma and other hematologic malignancies .
准备方法
The synthesis of IKZF1-degrader-1 involves multiple steps, including the formation of a core structure followed by the addition of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to create the central framework of the molecule.
Functional Group Addition: Various functional groups are added to the core structure to enhance its binding affinity and degradation efficiency.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
化学反应分析
IKZF1-degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts and reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
科学研究应用
IKZF1-degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the degradation of transcription factors.
Biology: Helps in understanding the role of IKZF1 in cell differentiation and proliferation.
Medicine: Shows potential in treating multiple myeloma and other hematologic malignancies by degrading IKZF1 and inhibiting tumor growth.
Industry: Can be used in the development of new therapeutic agents targeting transcription factors
作用机制
IKZF1-degrader-1 exerts its effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding facilitates the recruitment of IKZF1 to the complex, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IKZF1 disrupts its role in cell differentiation and proliferation, thereby inhibiting tumor growth .
相似化合物的比较
IKZF1-degrader-1 is unique compared to other similar compounds due to its high binding affinity and degradation efficiency. Similar compounds include:
Lenalidomide: Another IKZF1 degrader but with lower binding affinity.
Pomalidomide: Similar to lenalidomide but with slightly improved degradation efficiency.
Thalidomide: The parent compound of lenalidomide and pomalidomide, with the least degradation efficiency
This compound stands out due to its optimized structure, which allows for more effective binding and degradation of IKZF1, making it a promising candidate for therapeutic applications .
属性
分子式 |
C35H29F2N5O3 |
---|---|
分子量 |
605.6 g/mol |
IUPAC 名称 |
4-[4-[[4-[[1-[(3S)-2,6-dioxopiperidin-3-yl]-4-fluoro-2-oxobenzo[cd]indol-6-yl]methyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C35H29F2N5O3/c36-25-17-26-24(6-8-30-33(26)27(18-25)35(45)42(30)31-9-10-32(43)39-34(31)44)15-21-1-3-22(4-2-21)20-40-11-13-41(14-12-40)29-7-5-23(19-38)16-28(29)37/h1-8,16-18,31H,9-15,20H2,(H,39,43,44)/t31-/m0/s1 |
InChI 键 |
HULAZOQCQMEDII-HKBQPEDESA-N |
手性 SMILES |
C1CC(=O)NC(=O)[C@H]1N2C3=C4C(=CC(=CC4=C(C=C3)CC5=CC=C(C=C5)CN6CCN(CC6)C7=C(C=C(C=C7)C#N)F)F)C2=O |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C3=C4C(=CC(=CC4=C(C=C3)CC5=CC=C(C=C5)CN6CCN(CC6)C7=C(C=C(C=C7)C#N)F)F)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。